molecular formula C6H11NO2 B1404930 cis-3-Amino-1-methylcyclobutanecarboxylic acid CAS No. 1408074-58-7

cis-3-Amino-1-methylcyclobutanecarboxylic acid

Cat. No. B1404930
M. Wt: 129.16 g/mol
InChI Key: BGWPVFAAAKGBOU-UHFFFAOYSA-N
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Description

  • InChI Code : 1S/C6H11NO2.ClH/c1-6(5(8)9)2-4(7)3-6;/h4H,2-3,7H2,1H3,(H,8,9);1H/t4-,6+; (InChI key: MOTVVKJYPXKJDW-JEXQPNKDSA-N) .

Scientific Research Applications

Synthesis and Physical-Chemical Properties

The synthesis and physical-chemical properties of cyclobutanecarboxylic acids, including those with amino groups, have been a subject of research. For instance, Chernykh et al. (2016) synthesized cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, examining their pKa values and interactions with fluorine atoms (Chernykh et al., 2016). Feskov et al. (2017) synthesized cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids as threonine analogues, noting differences in pKa values and X-ray data of the cyclobutane rings (Feskov et al., 2017).

Antagonist Activity and Anticonvulsant Action

Research by Gaoni et al. (1994) on cis- and trans-3-substituted 1-aminocyclobutanecarboxylic acids revealed their potential as NMDA receptor antagonists and anticonvulsants, with some compounds showing higher potency than standard NMDA receptor antagonists (Gaoni et al., 1994).

Expedient Synthesis Approaches

Radchenko et al. (2011) developed an expedient approach to synthesize cis- and trans-3-aminocyclobutanecarboxylic acids, establishing their stereochemistry through nuclear Overhauser effect spectroscopy experiments (Radchenko et al., 2011).

GABA-like Activity

Allan et al. (1980) synthesized both cis- and trans-3-aminocyclobutane-1-carboxylic acid as GABA analogs. The cis isomer displayed weak to moderate GABA-like activity in various assays, whereas the trans isomer was less effective (Allan et al., 1980).

Potent NMDA Receptor Agonist

Another study by Allan et al. (1990) on a series of 1-aminocyclobutane-1-carboxylic acids found the trans isomer to be a very potent NMDA agonist, significantly more active than NMDA at NMDA receptors (Allan et al., 1990).

Safety And Hazards

  • Precautionary Statements : Handling precautions include avoiding inhalation, skin contact, and eye exposure. Proper protective measures are essential .

properties

IUPAC Name

3-amino-1-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(5(8)9)2-4(7)3-6/h4H,2-3,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWPVFAAAKGBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-Amino-1-methylcyclobutanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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